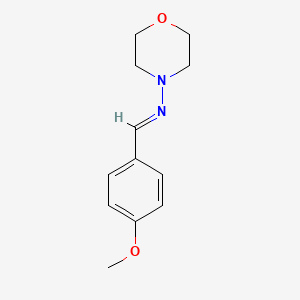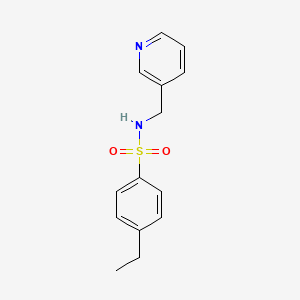
4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves condensation reactions between appropriate sulfonamides and aldehydes or through reactions with sulfonyl chlorides in the presence of a base. For instance, a one-pot synthesis approach was used to produce N-pyridin-3-yl-benzenesulfonamide, highlighting the efficiency of these synthesis methods in yielding benzenesulfonamide derivatives with high purity and yield (Ijuomah et al., 2022).
Molecular Structure Analysis
The molecular and supramolecular structures of derivatives like N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide have been detailed, revealing insights into the torsion angles and hydrogen bonding patterns that may influence the stability and reactivity of such compounds. These analyses showcase how the presence of different substituents affects the overall geometry and potential interaction sites within the molecules (Jacobs et al., 2013).
Chemical Reactions and Properties
Benzenesulfonamide derivatives participate in a variety of chemical reactions, including coordination with metals and formation of complexes, as evidenced by studies involving copper(II) and nickel(II) complexes. These reactions not only demonstrate the compounds' versatility in forming coordination compounds but also provide a foundation for understanding the reactivity of 4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide under similar conditions (Durán et al., 1997).
Physical Properties Analysis
The crystal structure determinations of benzenesulfonamide derivatives reveal intricate details about their physical properties, including intermolecular π-π interactions and hydrogen bonding patterns. These structural features are crucial for understanding the compound's solubility, stability, and overall physical behavior in different environments (Balu & Gopalan, 2013).
Chemical Properties Analysis
The chemical properties of benzenesulfonamide derivatives, including their reactivity, interaction with other molecules, and potential for forming complexes, are deeply influenced by their molecular structure. For example, the ability to form hydrogen bonds and participate in π-π interactions can significantly affect their chemical behavior and potential applications in various fields (Jacobs et al., 2013).
科学的研究の応用
Prevention of Cerebral Vasospasm
Research has highlighted the potential of endothelin receptor antagonists in preventing cerebral vasospasm, a significant complication following subarachnoid hemorrhage. Compounds such as bosentan, which shares structural similarities with 4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide, have demonstrated effectiveness in reducing the constriction of blood vessels in vivo, suggesting a promising therapeutic approach for vasospasm resulting from subarachnoid hemorrhage (Zuccarello et al., 1996).
Catalysis in Organic Synthesis
The utility of pyridinesulfonamide derivatives in organic synthesis has been explored through the development of pre-catalysts for transfer hydrogenation processes. These catalysts facilitate the reduction of ketones to alcohols under mild conditions, emphasizing the role of sulfonamide-based compounds in enhancing the efficiency and selectivity of chemical reactions (Ruff et al., 2016).
Anticancer and Enzyme Inhibition
The structural framework of 4-ethyl-N-(3-pyridinylmethyl)benzenesulfonamide has been incorporated into novel compounds showing inhibitory activity against carbonic anhydrase IX, a target for anticancer therapy. These findings suggest potential applications in developing new anticancer agents with improved selectivity and potency (Aimene et al., 2019).
Pharmaceutical Development
The compound's structural analogs have been investigated for their role in synthesizing new pharmaceutical agents. For instance, modifications of benzenesulfonamide scaffolds have led to the development of drugs with potential applications in treating inflammation, viral infections, and various forms of cancer, showcasing the chemical's versatility in drug development (Gul et al., 2016).
特性
IUPAC Name |
4-ethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-12-5-7-14(8-6-12)19(17,18)16-11-13-4-3-9-15-10-13/h3-10,16H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOZVNMQFRVXMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)
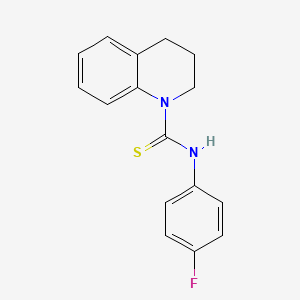
![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)
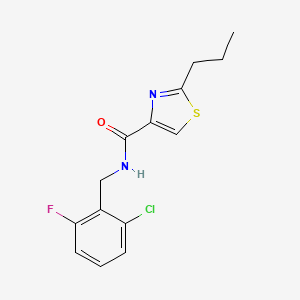
![5,7-dimethoxy-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5542117.png)


![2-(4-chlorobenzyl)-8-[(6-methyl-2-pyridinyl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542134.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)
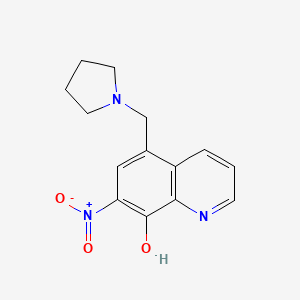
![2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5542157.png)
![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)
